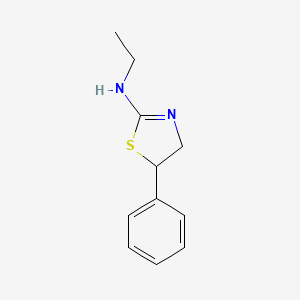

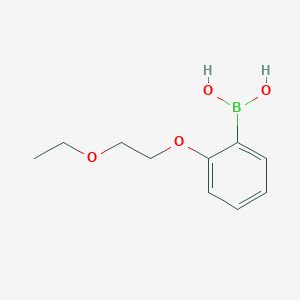

![molecular formula C11H15F2NO2 B1418623 [2-(Difluoromethoxy)-4-propoxyphenyl]methanamine CAS No. 1155117-39-7](/img/structure/B1418623.png)

[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine

Übersicht

Beschreibung

2-(Difluoromethoxy)-4-propoxyphenyl]methanamine, also known as 2-DFPMA, is an organic compound that belongs to the class of compounds known as amines. It is a colorless liquid with a molecular formula of C6H11F2NO2 and a molecular weight of 181.17 g/mol. 2-DFPMA is an important intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. It has been used in the synthesis of several drugs such as the anti-inflammatory drug diclofenac and the anti-cancer drug temozolomide.

Wissenschaftliche Forschungsanwendungen

Efficient Transfer Hydrogenation Reactions

- Research Context : Şemistan Karabuğa et al. (2015) explored the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its reaction with ruthenium complexes. This study is focused on the use of these complexes in transfer hydrogenation reactions, achieving high conversions and turnover frequencies (Karabuğa et al., 2015).

Synthesis of 2-(1-Aminoalkyl) Piperidines

- Research Context : O. Froelich et al. (1996) described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines. This research demonstrates the potential of such compounds in chemical synthesis, particularly in creating diverse chemical structures (Froelich et al., 1996).

Synthesis of 2, 3-Dihydro-1H-Indene-1-Methanamines

- Research Context : A study by Haipin Zhou et al. (2013) presents an efficient method for synthesizing 2, 3-dihydro-1H-indene-1-methanamine and its derivatives. This study highlights a procedure with mild conditions and minimal pollution, offering potential applications in pharmaceutical and industrial chemistry (Zhou et al., 2013).

Synthesis of N,N-Dibenzyl-1-(1-[(4-Methyl-2-Phenyl-4,5-Dihydrooxazol-4-Yl)Methyl)]-1H-1,2,3-Triazol-4-Yl)Methanamine

- Research Context : Aouine Younas et al. (2014) conducted a study on the synthesis of a specific methanamine compound, demonstrating the use of NMR spectroscopy and other techniques for structural establishment. This research contributes to the field of organic chemistry and compound synthesis (Younas et al., 2014).

Thermodynamic and Thermophysical Properties of Organic Nitrogen Compounds

- Research Context : J. Chao et al. (1990) evaluated the thermodynamic and thermophysical properties of various primary amines, including methanamine. This study provides essential data for understanding the properties of these compounds, which is crucial in various industrial and research applications (Chao et al., 1990).

Synthesis of 4-(2-Chlorophenyl)-1, 6-Dihydro-1, 3, 9-Trimethylimidazo[1, 2-A]Pyrazolo[4, 3-F] [1, 4]Diazepine-9-14C

- Research Context : J. Hicks et al. (1984) developed a synthesis method for a complex compound, starting with acetyl-1-14C chloride. This research contributes to the field of radiopharmaceuticals and offers insights into the synthesis of complex organic compounds (Hicks et al., 1984).

New Palladium(II) and Platinum(II) Complexes

- Research Context : S. Mbugua et al. (2020) reported on the synthesis and characterization of new palladium and platinum complexes using Schiff base ligands, including methanamine derivatives. This research has implications for the development of anticancer agents and contributes to the field of medicinal chemistry (Mbugua et al., 2020).

Synthesis of 1-[5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-Yl]Methanamine

- Research Context : Ganesh Shimoga et al. (2018) focused on the synthesis of a specific methanamine compound, demonstrating the high yield and efficient characterization of the synthesized compound. This research offers potential applications in the development of new chemical entities (Shimoga et al., 2018).

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity in Red Light

- Research Context : Uttara Basu et al. (2014) synthesized iron(III) complexes, including methanamine derivatives, and examined their photocytotoxic properties. This research has implications for the development of new therapeutic agents, particularly in the field of photodynamic therapy (Basu et al., 2014).

Synthesis and Characterization of Some Heterocyclic Schiff Bases

- Research Context : S. Pandey et al. (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and screened them for anticonvulsant activity. This research contributes to the development of new pharmaceutical agents for treating seizures (Pandey et al., 2011).

Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-Yl)Methanamine

- Research Context : J. Sniecikowska et al. (2019) designed and synthesized novel derivatives of methanamine as "biased agonists" of serotonin 5-HT1A receptors. This research offers insights into the development of new antidepressants (Sniecikowska et al., 2019).

Hexahydro-2H-Thieno[2,3-C]Pyrrole 1,1-Dioxide Derivatives

- Research Context : Vladimir S. Yarmolchuk et al. (2011) developed practical syntheses of derivatives based on a hexahydro-2H-thieno[2,3-c]pyrrole scaffold, including methanamine derivatives. This research has potential applications in the search for new drugs (Yarmolchuk et al., 2011).

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles

- Research Context : Gavin W. Roffe et al. (2016) synthesized and characterized unsymmetrical pincer palladacycles, demonstrating their potential in catalytic applications. This research contributes to the field of organometallic chemistry and catalysis (Roffe et al., 2016).

Acylated Mono-, Bis- and Tris- Cinchona-Based Amines

- Research Context : B. Károlyi et al. (2012) synthesized a series of functionalized mono-, bis-, and tris-methanamines and evaluated their antitumor activity. This research offers insights into the development of new antitumor agents (Károlyi et al., 2012).

Design, Synthesis, and Antimicrobial Activities of Quinoline Derivatives

- Research Context : K D Thomas et al. (2010) designed and synthesized new quinoline derivatives with methanamine components, evaluating their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Thomas et al., 2010).

Mechanistic Study of 1,4-Benzodiazepine-2,5-Diones

- Research Context : Da‐Gang Zhou and Yan-Qiong Li (2019) investigated the reaction mechanisms involving methanamine, contributing to a better understanding of complex organic reaction processes (Zhou & Li, 2019).

Sc(OTf)3-Catalyzed Cascade Reaction

- Research Context : Dan Mao et al. (2015) discovered an efficient synthetic approach to dibenzo[b,h][1,6]naphthyridine derivatives using methanamines. This research highlights a novel class of fluorescent compounds (Mao et al., 2015).

Synthesis of Sertraline Intermediates

- Research Context : Geraldine Patricia Taber et al. (2004) developed a simplified process for preparing intermediates in the synthesis of sertraline, a widely used antidepressant. This research contributes to the field of pharmaceutical synthesis (Taber et al., 2004).

Surface-Catalyzed Reaction between Gases

- Research Context : L. Mascavage et al. (2006) examined the reaction between 2,2-dimethylpropanal and methanamine gases, contributing to the understanding of surface-catalyzed reactions in biological systems (Mascavage et al., 2006).

Eigenschaften

IUPAC Name |

[2-(difluoromethoxy)-4-propoxyphenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2NO2/c1-2-5-15-9-4-3-8(7-14)10(6-9)16-11(12)13/h3-4,6,11H,2,5,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAFZOAXNVPGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)CN)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1418545.png)

![1-(2-oxo-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethyl)cyclohexane-1-carboxylic acid](/img/structure/B1418554.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)

![1-Chloro-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1418558.png)

![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)

![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)